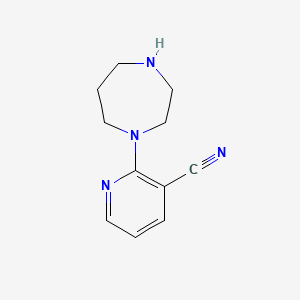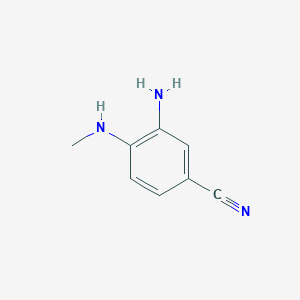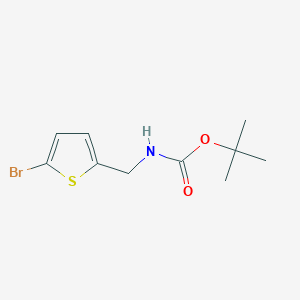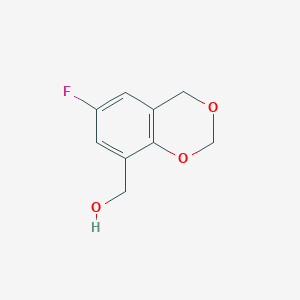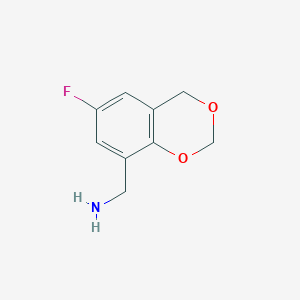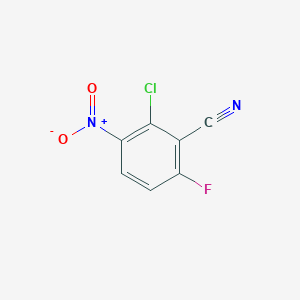
1-Bromo-1-fluoroethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-fluoroethylene, also known as 1-bromo-1-fluoroethene, is a compound with the molecular formula C2H2BrF . It has a molecular weight of 124.94 g/mol . The IUPAC name for this compound is 1-bromo-1-fluoroethene .
Molecular Structure Analysis
The molecular structure of 1-Bromo-1-fluoroethylene consists of two carbon atoms, two hydrogen atoms, one bromine atom, and one fluorine atom . The InChI representation of the molecule isInChI=1S/C2H2BrF/c1-2(3)4/h1H2 . Physical And Chemical Properties Analysis
1-Bromo-1-fluoroethylene has a molecular weight of 124.94 g/mol . It has a density of 1.7±0.1 g/cm³ . The boiling point of the compound is 12.9±15.0 °C at 760 mmHg . It has a vapour pressure of 1163.3±0.0 mmHg at 25°C . The enthalpy of vaporization is 25.0±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
1-Bromo-1-fluoroethylene: A Comprehensive Analysis of Scientific Research Applications: 1-Bromo-1-fluoroethylene, also known as 1-bromo-1-fluoroethene, is a halogenated hydrocarbon with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications:
Gas Treatment
This compound can be used in gas treatment methods for efficiently removing bromofluoroethylene from environments where it may be present as a contaminant .
Infrared Spectroscopy
The infrared (IR) spectra of 1-bromo-1-fluoroethene have been investigated, leading to the assignment of all fundamentals as well as many overtone and combination bands. This makes it useful for research in vibrational spectroscopy .
Laboratory Synthesis
It is available for purchase for use in laboratory synthesis and research applications, indicating its utility in chemical experiments and studies .
Electrochemical Performance Improvement
In materials science, particularly in battery research, the compound has been studied for its role in improving the electrochemical performance of lithium nickel manganese oxide (LNMO) by promoting the rapid formation of solid electrolyte interface (SEI) and cathode electrolyte interface (CEI) layers .
DNA Nanotechnology
While not directly related to 1-bromo-1-fluoroethylene, DNA nanotechnology is an emerging field where such compounds could potentially be used for the modification of DNA structures due to their reactive nature .
Biopharma Product Support
The compound may also find applications in biopharma product support, where controlled environments are essential for product development and testing .
ChemicalBook Research on Vibrational-Rotational Parameters VWR Springer Link Journal of Materials Chemistry B
Wirkmechanismus
Target of Action
1-Bromo-1-fluoroethylene, also known as 1-bromo-1-fluoroethene, is a compound with the molecular formula C2H2BrF It is known to be used in gas treatment methods for efficiently removing bromofluoroethylene .
Mode of Action
It is known to interact with bromofluoroethylene in gas treatment processes
Biochemical Pathways
Given its use in gas treatment processes
Result of Action
Eigenschaften
IUPAC Name |
1-bromo-1-fluoroethene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF/c1-2(3)4/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSRHHQKNUTLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382007 |
Source


|
| Record name | 1-bromo-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-fluoroethylene | |
CAS RN |
420-25-7 |
Source


|
| Record name | 1-bromo-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the vibrational structure of 1-bromo-1-fluoroethene and how was it determined?
A1: The vibrational structure of 1-bromo-1-fluoroethene has been thoroughly investigated using infrared (IR) spectroscopy and high-level ab initio calculations. Analysis of the medium-resolution gas-phase IR spectra in the 300-6500 cm-1 range allowed for the assignment of all fundamental vibrational modes, as well as numerous overtone and combination bands up to three quanta []. This detailed analysis, supported by computational methods like CCSD(T) and B2PLYP, provides a comprehensive understanding of the molecule's vibrational behavior.
Q2: How does the adsorption of 1-bromo-1-fluoroethene onto titanium dioxide (TiO2) occur, and what structural insights can be derived from infrared spectroscopy?
A2: Infrared spectroscopy reveals distinct changes in the vibrational frequencies of 1-bromo-1-fluoroethene upon adsorption onto TiO2 []. Specifically, the C=C and C-F stretching modes exhibit two separate absorptions, while the CH2 stretching vibration undergoes a redshift. These spectral features suggest the formation of a hydrogen bond between the CH2 group and a Lewis basic site on the TiO2 surface. Additionally, the double bond of the C=C group or the fluorine atom can participate in the adsorption process.
Q3: Have computational chemistry methods been employed to study 1-bromo-1-fluoroethene, and what information have they provided?
A3: Yes, computational techniques have proven invaluable in characterizing 1-bromo-1-fluoroethene [, ]. Density functional theory (DFT) calculations, particularly at the B3LYP level, have been employed to model the adsorption of the molecule on the rutile (110) surface of TiO2. These simulations provide insights into the preferred adsorption configurations and the associated interaction energies. Furthermore, coupled-cluster methods like CCSD(T) have been utilized to accurately determine the molecule's structure and harmonic force field.
Q4: Where can I find spectral data related to 1-bromo-1-fluoroethene?
A4: Spectral data for 1-bromo-1-fluoroethene, particularly for the 129 C2H2BrF isotopologue, can be found in specialized databases and research articles []. These resources often contain information about the observed frequencies, intensities, and assignments of various vibrational modes, providing valuable insights into the molecule's structure and properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

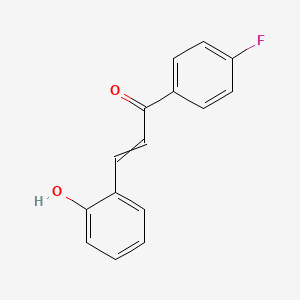

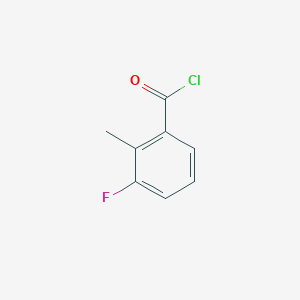
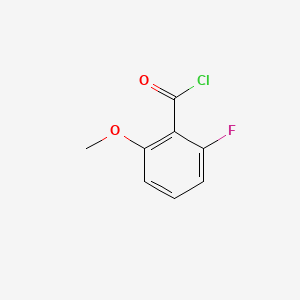


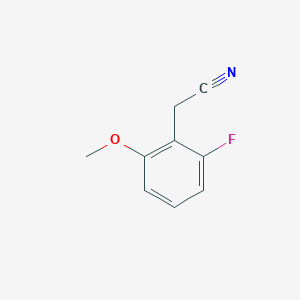
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)
